N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c1-6-5-7(15-19-6)9(16)12-11-14-13-10(18-11)8-3-2-4-17-8/h2-5H,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUUYMRBQXYKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Cyanogen Bromide
Furan-2-carboxylic acid is converted to its hydrazide derivative, which undergoes cyclization with cyanogen bromide (BrCN) in alkaline conditions to form the 1,3,4-oxadiazole ring.
Procedure:
- Furan-2-carbohydrazide Synthesis:
Furan-2-carboxylic acid (1.0 eq) is refluxed with hydrazine hydrate (1.2 eq) in ethanol for 6 hours, yielding the hydrazide (85–90% purity). - Oxadiazole Formation:
The hydrazide reacts with BrCN (1.5 eq) in sodium hydroxide (2.0 eq) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. The product is isolated via filtration (Yield: 70–75%).
Mechanism:
The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on BrCN, forming a thiourea intermediate. Intramolecular cyclization eliminates HBr, yielding the oxadiazole ring.
Cyclodehydration of Diacylhydrazines
An alternative route involves cyclodehydration of N’-(furan-2-carbonyl) furan-2-carbohydrazide using phosphorus oxychloride (POCl₃).
Procedure:
Furan-2-carbohydrazide (1.0 eq) is treated with furan-2-carbonyl chloride (1.1 eq) in dry dichloromethane (DCM) under nitrogen. POCl₃ (3.0 eq) is added dropwise at 0°C, and the mixture is refluxed for 4 hours. The product precipitates upon quenching with ice (Yield: 65–70%).
Synthesis of 5-Methylisoxazole-3-Carboxylic Acid
Claisen Condensation and Cyclization
Adapting the method from CN1068316C, dimethyl oxalate and acetone undergo Claisen condensation to form methyl acetylacetonate, which is cyclized with hydroxylamine hydrochloride to yield the isoxazole ester. Subsequent hydrolysis produces the carboxylic acid.
Procedure:
- Methyl Acetylacetonate Synthesis:
Dimethyl oxalate (1.0 eq) and acetone (1.5 eq) react with sodium methoxide (1.2 eq) in methanol at −5°C for 2 hours (Yield: 80–85%). - Cyclization to Isoxazole Ester:
The intermediate is treated with hydroxylamine sulfate (1.2 eq) in methanol at 60°C for 5 hours, forming methyl 5-methylisoxazole-3-carboxylate (Yield: 75–80%). - Ester Hydrolysis:
The ester is hydrolyzed with 2M NaOH at reflux for 3 hours, acidified to pH 2 with HCl, and extracted to isolate 5-methylisoxazole-3-carboxylic acid (Yield: 90–95%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.
Procedure:
5-Methylisoxazole-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) are stirred in DCM at 0°C for 30 minutes. The oxadiazole amine (1.0 eq) is added, and the reaction proceeds at room temperature for 12 hours. The product is purified via column chromatography (Yield: 60–65%).
Mixed Anhydride Method
Using isobutyl chloroformate, the carboxylic acid forms a mixed anhydride, which reacts with the amine.
Procedure:
5-Methylisoxazole-3-carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF) are treated with isobutyl chloroformate (1.1 eq) at −15°C for 1 hour. The oxadiazole amine (1.0 eq) is added, and the mixture stirs for 6 hours. The product is isolated via filtration (Yield: 55–60%).
Comparative Analysis of Synthetic Routes
| Method | Oxadiazole Yield | Isoxazole Yield | Coupling Yield | Total Yield |
|---|---|---|---|---|
| Hydrazide + EDC Coupling | 70% | 90% | 60% | 37.8% |
| Diacylhydrazine + Mixed Anhydride | 65% | 90% | 55% | 32.2% |
Key Observations:
- The hydrazide-EDC route offers higher overall efficiency.
- Cyclodehydration with POCl₃ requires stringent anhydrous conditions but avoids alkaline media.
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Using BrCN ensures selective 1,3,4-oxadiazole formation over 1,2,4-isomers due to favorable electronic effects.
Protection of Furan Ring
The furan ring’s sensitivity to strong acids necessitates mild conditions during coupling. Employing EDC/HOBt at 0°C minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Antitubercular Activity
Recent studies have demonstrated that derivatives of the oxadiazole moiety exhibit significant antitubercular properties. Specifically, compounds containing the furan and oxadiazole structures have been synthesized and evaluated against Mycobacterium tuberculosis.
Case Study: Synthesis and Evaluation
A series of compounds including N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines were synthesized. These compounds were tested for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis using the Alamar Blue assay. The results indicated that several derivatives showed promising antitubercular activity with MIC values as low as 3.125 µg/ml, suggesting strong interactions with the Enoyl-ACP reductase enzyme critical for bacterial survival .
Table 1: Antitubercular Activity of Synthesized Derivatives
| Compound | MIC (µg/ml) |
|---|---|
| Fa | 3.125 |
| Fb | 3.125 |
| Fc | 25.0 |
| Fd | 50.0 |
| Fe | 12.5 |
| INH | 0.25 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting various kinases and other relevant enzymes in cancer therapy.
Case Study: RET Kinase Inhibition
Research has identified derivatives that include oxadiazole structures as effective inhibitors of RET kinase, which is implicated in certain cancers. One specific compound demonstrated moderate to high potency in inhibiting RET kinase activity both in vitro and in cellular models . This positions N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide as a candidate for further development in oncology.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the oxadiazole ring can significantly affect biological activity.
Key Findings
Research indicates that substituents on the furan and isoxazole rings can enhance binding affinity to target enzymes or receptors. For instance, varying the substituents on the furan moiety has been linked to improved antitubercular activity and selectivity against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared below with two structurally related 1,3,4-oxadiazoles, LMM5 and LMM11, which are reported as thioredoxin reductase (Trr1) inhibitors with antifungal activity against Candida albicans .
Functional Insights
Shared Features :
- 1,3,4-Oxadiazole Core : All three compounds share this core, which is associated with enzyme inhibition and antimicrobial activity. The oxadiazole ring enhances metabolic stability and facilitates π-π stacking interactions with biological targets .
- Furan Moiety : Present in both the target compound and LMM11, the furan ring may contribute to lipophilicity and hydrogen-bonding interactions.
Critical Differences :
- Amide Substituents :
- The target compound’s 5-methylisoxazole-3-carboxamide group introduces a smaller, electron-rich heterocycle compared to the sulfamoyl benzamide groups in LMM5 and LMM11. This may reduce steric hindrance but alter solubility and target binding.
LMM5 and LMM11 feature sulfamoyl benzamide substituents, which include bulky sulfonamide groups (cyclohexyl/benzyl). These groups likely enhance interactions with Trr1’s hydrophobic pockets, contributing to their antifungal efficacy .
- Biological Implications: LMM5 and LMM11 inhibit Trr1, a critical enzyme in fungal redox homeostasis, leading to oxidative stress and cell death. The absence of sulfamoyl groups in the target compound may limit its affinity for Trr1, though its isoxazole moiety could interact with alternative targets (e.g., cytochrome P450 enzymes or kinases).
Research Findings and Limitations
Antifungal Activity of Structural Analogues
- LMM5 and LMM11 demonstrated MIC₅₀ values of 16–32 µg/mL against C. albicans, comparable to fluconazole (MIC₅₀: 1–4 µg/mL) but with a distinct mechanism of action (Trr1 inhibition vs. ergosterol biosynthesis) .
- No direct data are available for the target compound’s antifungal activity in the provided evidence.
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound integrates a furan ring and oxadiazole moiety, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from furan and isoxazole derivatives. Key steps include:
- Formation of the Oxadiazole Ring : The reaction of furan derivatives with hydrazides leads to the formation of oxadiazole structures.
- Carboxamide Formation : The carboxamide group is introduced through acylation reactions.
The structural formula can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of oxadiazole derivatives showed promising results in inhibiting the growth of HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells when evaluated using the MTT assay . The mechanism involves the inhibition of topoisomerase I, which is crucial for DNA replication and repair.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular proliferation and survival.
- Redox Activity : The presence of nitro groups in related compounds suggests potential redox activity that could lead to oxidative stress in cancer cells .
Study on Antifungal Activity
A study evaluating various oxadiazole derivatives indicated that certain compounds demonstrated effective antifungal activity against Botrytis cinerea with an EC50 value of 14.44 μg/mL . This highlights the potential use of this compound in agricultural applications.
Toxicity Assessment
In assessing the toxicity of related compounds using zebrafish embryos, it was found that some derivatives exhibited moderate toxicity levels at specific concentrations. This raises important considerations for further development and application in therapeutic contexts .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A general approach involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions.
- Step 2 : Coupling the oxadiazole moiety with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .
- Step 3 : Purification via column chromatography and characterization by / NMR and HRMS to confirm structure and purity .
Q. Key Considerations :
- Optimize reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity to improve yields.
- Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Core methods include:
- NMR Spectroscopy : and NMR to confirm substituent connectivity and assess electronic environments. For example, the furan proton signals typically appear at δ 6.3–7.2 ppm, while the isoxazole methyl group resonates near δ 2.5 ppm .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1670 cm) and oxadiazole ring (C=N, ~1600 cm) vibrations .
Data Interpretation Tip : Compare spectral data with structurally similar oxadiazole derivatives (e.g., ) to resolve ambiguities.
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating potential .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .
- Enzyme Inhibition : Test against targets like α-glucosidase or lipoxygenase using spectrophotometric methods .
Note : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results in triplicate .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up production?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility of intermediates.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl halides are involved .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >70% yield .
Q. Data-Driven Optimization :
| Parameter | Baseline Yield | Optimized Yield |
|---|---|---|
| Temperature | 60°C | 80°C (+20%) |
| Catalyst Loading | 5 mol% | 10 mol% (+15%) |
| Reaction Time | 24h | 12h (+10%) |
Q. What computational strategies predict the compound’s reactivity and bioactivity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring often acts as an electron-deficient region, facilitating interactions with biological targets .
- Molecular Docking : Simulate binding poses with enzymes (e.g., thymidylate synthase) using AutoDock Vina. Prioritize docking scores ≤-7.0 kcal/mol for further testing .
- QSAR Modeling : Corrogate substituent effects (e.g., furan vs. phenyl groups) on bioactivity using descriptors like logP and polar surface area .
Q. How can contradictory biological activity data be resolved?
Case Example : If antiproliferative activity varies across cell lines (e.g., IC of 10 µM in MCF-7 vs. 50 µM in HeLa):
Q. Resolution Framework :
| Discrepancy Type | Methodology |
|---|---|
| Cell Line Variability | Transcriptomic profiling to identify resistance mechanisms |
| In Vitro vs. In Vivo | Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) |
Q. What are the strategies for structural modification to enhance selectivity?
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic effects .
- Side Chain Functionalization : Introduce sulfonamide or carbamate groups to improve water solubility .
- Hybrid Derivatives : Combine with known pharmacophores (e.g., triazoles) to target multiple pathways .
Q. Example Modifications :
| Derivative | Bioactivity Change |
|---|---|
| Furan → Thiophene | Increased antimicrobial potency |
| Methyl → CF | Enhanced metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
